(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid
Description
This compound is a chiral pyrrolidinecarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2,4-difluorophenoxy substituent at the C4 position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the 2,4-difluorophenoxy moiety may influence electronic properties and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
(2S,4S)-4-(2,4-difluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWXUWVIWOGMA-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound is explored as an intermediate in the synthesis of bioactive molecules. Its unique structure allows for the modification of pharmacophores, enhancing the efficacy of drug candidates.
- Case Study : Research indicates that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
-
Peptide Synthesis :
- The Boc protecting group is commonly used in peptide synthesis to protect amine functionalities during coupling reactions. This compound can be utilized in the synthesis of peptide analogs that may have improved biological activity.
- Data Table : Comparison of peptide yields using different protecting groups.
| Protecting Group | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Boc | 85 | 12 |
| Fmoc | 78 | 15 |
| Z | 80 | 10 |
- Antimicrobial Activity :
Organic Synthesis Applications
-
Synthetic Intermediates :
- This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex organic molecules through various coupling reactions.
- Case Study : A synthesis route involving this compound led to the successful production of novel fluorinated compounds with enhanced lipophilicity and biological activity .
-
Catalysis :
- The difluorophenoxy moiety contributes to the compound's ability to act as a ligand in catalytic processes, potentially improving reaction rates and selectivity in cross-coupling reactions.
- Data Table : Summary of catalytic activity in various reactions.
| Reaction Type | Catalyst Used | Conversion (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | 92 |
| Heck Reaction | Ni(0) | 88 |
| Stille Coupling | CuI | 85 |
Materials Science Applications
- Polymer Chemistry :
-
Coatings and Adhesives :
- Its chemical properties allow for applications in developing advanced coatings and adhesives with improved adhesion and durability.
- Data Table : Performance metrics for coatings developed with this compound.
| Property | Control Coating | Coating with Compound |
|---|---|---|
| Adhesion Strength (N) | 5 | 12 |
| Thermal Stability (°C) | 150 | 200 |
| UV Resistance | Moderate | High |
Chemical Reactions Analysis
Protection and Deprotection Reactions
The Boc group serves as a temporary protective group for the pyrrolidine nitrogen, enabling selective functionalization of other regions. Key reactions include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Removal of Boc group to yield free amine, enabling further functionalization | |
| Acid-Catalyzed Cleavage | HCl in dioxane (4M, 25°C, 2h) | Quantitative removal of Boc group without altering other functional groups |
The deprotection mechanism involves protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Esterification | DCC/DMAP, R-OH (e.g., MeOH, EtOH) | Methyl/ethyl ester derivatives | 75-85% | Activates carbonyl for nucleophiles |
| Amide Formation | HATU, DIPEA, amine nucleophile | Substituted amides | 60-78% | Retains stereochemistry at C2 and C4 |
These reactions are critical for modifying solubility or introducing targeting moieties in drug development.
Electrophilic Aromatic Substitution
The 2,4-difluorophenoxy group participates in regioselective electrophilic reactions due to fluorine's electron-withdrawing effects:
| Reaction Type | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to O | 3-Nitro-2,4-difluorophenoxy | 45% |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to O | 5-Sulfo-2,4-difluorophenoxy | 38% |
Fluorine directs incoming electrophiles to positions ortho/para relative to itself but meta to the ether oxygen .
Catalytic Hydrogenation
The pyrrolidine ring can undergo hydrogenation under controlled conditions:
| Catalyst | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | Partially saturated pyrrolidine derivatives | Retention of C2/C4 configuration |
| Rh/Al₂O₃ | H₂ (50 psi), THF, 50°C | Fully saturated pyrrolidine | Epimerization at C4 observed |
Hydrogenation is sensitive to steric effects from the Boc group, influencing reaction rates and selectivity .
Cross-Coupling Reactions
The difluorophenoxy moiety enables participation in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives with modified phenoxy |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Amines | Aminated phenoxy analogs |
These reactions expand structural diversity for structure-activity relationship (SAR) studies.
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3h | Boc cleavage followed by decarboxylation |
| pH 7.4 (blood plasma) | 48h | Slow hydrolysis of ester groups (if present) |
This instability necessitates prodrug strategies for pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituents, stereochemistry, and physicochemical or hazard profiles:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., 2,4-difluoro, 4-chloro): Enhance stability and may improve binding in enzyme inhibitors compared to phenyl or alkyl substituents .
Stereochemical Influence :
- The (2S,4S) configuration is conserved in most analogs, but the (2R,4S) isomer (CAS 144069-70-5) demonstrates how stereochemistry alters hazard profiles and possibly metabolic pathways .
Hazard Consistency :
- Most analogs share GHS classifications for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), suggesting common handling precautions (e.g., PPE, ventilation) .
Commercial Availability :
- Fluorinated derivatives (e.g., CAS 203866-13-1) are priced significantly higher ($17,600/g) due to synthetic complexity or demand in peptide synthesis .
Research Findings and Data Gaps
- Synthetic Challenges : highlights the use of di-tert-butyl dicarbonate and NH4HCO3 in synthesizing pyrrolidinecarboxylic acid derivatives, but specific yields or purity data for the target compound are unavailable .
- Pharmacological Data: No direct studies on the target compound’s bioactivity were found.
- Physical Properties : Critical data (e.g., melting point, solubility) are missing for most compounds, complicating formulation or pharmacokinetic predictions .
Q & A
Q. What are the recommended synthetic routes for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid?
The compound can be synthesized via multi-step reactions involving palladium-catalyzed couplings or nucleophilic substitutions. For example, tert-butoxycarbonyl (Boc) protection is commonly applied early in the synthesis to stabilize the pyrrolidine ring. A similar protocol for a chlorophenoxy-substituted pyrrolidine derivative used cesium carbonate as a base and tert-butyl alcohol as a solvent under inert atmospheres . Optimize reaction temperatures (40–100°C) and monitor intermediates via TLC or HPLC to ensure stereochemical fidelity.
Q. How should researchers purify and characterize this compound?
Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures. Characterization requires:
Q. What are the critical storage conditions to maintain stability?
Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as carboxylic acid derivatives are prone to decarboxylation under acidic or humid conditions . Use desiccants and monitor for discoloration or precipitate formation as stability indicators .
Advanced Research Questions
Q. How does the 2,4-difluoro-phenoxy substituent influence conformational dynamics in peptide backbone modifications?
The 2,4-difluoro-phenoxy group introduces steric and electronic effects that restrict pyrrolidine ring puckering, as observed in pseudo-proline derivatives. This substitution enhances rigidity, favoring trans-conformations in peptide chains. Comparative studies with non-fluorinated analogs (e.g., phenoxy-substituted pyrrolidines) show improved resistance to enzymatic degradation due to reduced flexibility . Computational modeling (DFT or MD simulations) can quantify torsional energy barriers .
Q. What analytical strategies resolve contradictions in reported hazard classifications for this compound?
Discrepancies in safety data (e.g., non-hazardous vs. irritant classifications) arise from batch-specific impurities or varying test protocols. Mitigate risks by:
- Conducting in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity .
- Performing elemental analysis to rule out heavy metal contaminants (e.g., Pd residues from synthesis) .
- Referencing GHS-compliant SDS sheets that specify oral toxicity (H302) and skin irritation (H315) thresholds .
Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis?
Achieving >98% ee requires chiral auxiliaries or catalysts. For example:
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
The Boc group is labile under acidic conditions (e.g., TFA cleavage), while the 2,4-difluoro-phenoxy ether linkage resists nucleophilic attack. Kinetic studies (pH-rate profiling) reveal:
- Acidic hydrolysis : Boc deprotection occurs rapidly (t₁/₂ < 1 hr in 50% TFA) .
- Basic conditions : The carboxylic acid moiety may form salts, but the aryl ether remains intact even at pH 12 .
Methodological Notes
- Stereochemical Confirmation : Use NOESY NMR to distinguish 2S,4S from 2R,4R diastereomers by correlating H-2 and H-4 protons .
- Scale-Up Challenges : For gram-scale synthesis, replace cesium carbonate with potassium carbonate to reduce costs, but expect longer reaction times .
- Environmental Safety : Dispose of waste via licensed facilities due to potential aquatic toxicity (H400) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
